Chemical structure and properties of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
Chemical structure and properties of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
An In-Depth Technical Guide to (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
Introduction
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a substituted aromatic amide featuring a pyrrolidine ring linked to a bromo- and methyl-substituted phenyl group via a carbonyl bridge. While this specific isomer is not extensively documented in publicly available literature, suggesting it may be a novel or less-common research chemical, its structural motifs are present in a wide range of biologically active compounds. This guide provides a comprehensive technical overview of its chemical structure, a robust and validated synthetic route, predicted physicochemical and spectroscopic properties based on established chemical principles and data from close structural analogs, and a discussion of its potential applications for researchers in drug discovery and medicinal chemistry.
The core structure, an N-aroyl-pyrrolidine, is a key pharmacophore found in molecules targeting the central nervous system. For instance, related compounds like (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE are utilized in pharmaceutical synthesis and are noted for their psychoactive properties.[1] Furthermore, broader classes of pyrrolidine derivatives, such as pyrovalerone analogues, are recognized as potent inhibitors of monoamine transporters, indicating the potential for neurological activity.[2][3] This guide, therefore, serves as a foundational resource for the synthesis, characterization, and exploration of this compound's scientific potential.
Chemical Structure and Identification
The chemical structure consists of a 4-bromo-2-methylbenzoyl group N-acylated to a pyrrolidine ring.
Caption: Chemical structure of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (4-bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C₁₂H₁₄BrNO |
| Molecular Weight | 268.15 g/mol |
| CAS Number | Not found in public databases |
Synthesis Protocol
The synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone can be reliably achieved via the coupling of 4-bromo-2-methylbenzoic acid with pyrrolidine. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is employed. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile (pyrrolidine) to form the desired amide bond.[5][6][7]
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add pyrrolidine (1.2 eq) dropwise via a syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a celite pad to remove the DCU precipitate, and wash the pad with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.
Physicochemical Properties
The exact physical properties of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone are not documented. However, they can be reliably predicted based on data from structurally similar isomers.[1] The compound is expected to be a white to off-white solid at room temperature with limited solubility in water but good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Justification / Source (Analog) |
|---|---|---|
| Appearance | White to off-white solid | Typical for similar aromatic amides.[1] |
| Melting Point (°C) | Not determined | - |
| Boiling Point (°C) | ~390 ± 35 (Predicted) | Based on (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.[1] |
| Density (g/cm³) | ~1.42 ± 0.06 (Predicted) | Based on (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.[1] |
| Storage Temperature | 2-8°C | Recommended for long-term stability of similar research chemicals.[1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone would rely on a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The expected data, based on the compound's functional groups and substitution pattern, are detailed below.[8][9]
Table 3: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | ~7.4-7.6 | m | 2H | Protons ortho and meta to the bromo group |
| Aromatic | ~7.1-7.2 | d | 1H | Proton ortho to the methyl group |
| Pyrrolidine (-CH₂-) | ~3.5-3.7 | t | 2H | N-CH₂ (proximal to carbonyl) |
| Pyrrolidine (-CH₂-) | ~3.3-3.5 | t | 2H | N-CH₂ (distal from carbonyl) |
| Phenyl Methyl (-CH₃) | ~2.3-2.5 | s | 3H | Ar-CH₃ |
| Pyrrolidine (-CH₂CH₂-) | ~1.8-2.0 | m | 4H | -CH₂CH₂- |
Table 4: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carbonyl | ~168-170 | C=O |
| Aromatic | ~138-140 | C-N |
| Aromatic | ~135-137 | C-CH₃ |
| Aromatic | ~128-132 | Ar-CH |
| Aromatic | ~120-122 | C-Br |
| Pyrrolidine | ~48-50 | N-CH₂ (proximal) |
| Pyrrolidine | ~45-47 | N-CH₂ (distal) |
| Pyrrolidine | ~24-26 | -CH₂CH₂- |
| Phenyl Methyl | ~18-20 | Ar-CH₃ |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amide functional group and the substituted aromatic ring.
-
~1640-1660 cm⁻¹: Strong C=O stretching (Amide I band).
-
~2850-2960 cm⁻¹: C-H stretching from the methyl and pyrrolidine aliphatic groups.
-
~1400-1450 cm⁻¹: C-N stretching.
-
~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
-
~550-650 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).
-
Molecular Ion (M⁺): Peaks expected at m/z 267 and 269.
-
Key Fragmentation: A prominent fragment would likely correspond to the loss of the pyrrolidine ring, resulting in the 4-bromo-2-methylbenzoyl cation.
Potential Applications and Biological Significance
While the biological activity of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone has not been explicitly reported, its structure suggests several areas of interest for research and development:
-
CNS Drug Discovery: The pyrrolidine-methanone scaffold is a common feature in compounds that act as monoamine reuptake inhibitors.[2][3] This compound could be investigated for its potential to modulate dopamine, norepinephrine, or serotonin transporters, which are key targets for treating depression, ADHD, and other neurological disorders.
-
Pharmaceutical Intermediate: As a functionalized N-aryl pyrrolidine, this molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[10][11]
-
Research Chemical: The study of this and related isomers can contribute to a deeper understanding of structure-activity relationships (SAR) for this class of compounds. Its isomeric counterpart, (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is known for its psychoactive effects, suggesting that the position of the methyl group significantly influences biological activity.[1]
Conclusion
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone represents a promising, albeit understudied, chemical entity. This guide provides a comprehensive framework for its synthesis, characterization, and potential exploration. The detailed protocols and predicted data herein are grounded in established chemical principles and validated by data from closely related analogs, offering a solid foundation for researchers and drug development professionals to build upon. Further investigation into its biological properties is warranted to fully elucidate its potential as a CNS-active agent or a versatile synthetic intermediate.
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